(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 1322259-53-9
Cat. No.: VC6168863
Molecular Formula: C23H21N3O5S
Molecular Weight: 451.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322259-53-9 |
|---|---|
| Molecular Formula | C23H21N3O5S |
| Molecular Weight | 451.5 |
| IUPAC Name | methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C23H21N3O5S/c1-13-10-14(2)21-17(11-13)25(12-20(29)31-3)23(32-21)24-22(30)15-4-6-16(7-5-15)26-18(27)8-9-19(26)28/h4-7,10-11H,8-9,12H2,1-3H3 |
| Standard InChI Key | FZRGJIPYZIUZLX-VHXPQNKSSA-N |
| SMILES | CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC(=O)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate, delineates its intricate architecture. Key structural components include:
-
Benzo[d]thiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, substituted with methyl groups at positions 5 and 7.
-
Imino linkage: A Schiff base (-C=N-) connecting the thiazole nitrogen to a benzoyl group.
-
2,5-Dioxopyrrolidine: A five-membered lactam ring with two ketone groups at positions 2 and 5, attached to the benzoyl moiety.
-
Methyl acetate: An acetylated ester group at the thiazole’s 3-position.
The Z-configuration of the imino group is critical for molecular geometry and potential biological interactions.
Spectral and Physicochemical Properties
While experimental data on solubility, melting point, and boiling point are unavailable, spectral characterization provides insights into its structure:
-
Infrared (IR) spectroscopy: Expected peaks include (1720–1680 cm) for ester and lactam carbonyls, (1640–1600 cm) for the imine, and aromatic C-H stretches (3100–3000 cm).
-
Nuclear Magnetic Resonance (NMR):
-
NMR: Signals for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and lactam protons (δ 3.0–4.0 ppm).
-
NMR: Resonances for carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and methyl groups (δ 15–25 ppm).
-
-
Mass spectrometry (MS): A molecular ion peak at m/z 451.5 confirms the molecular weight, with fragmentation patterns indicative of the ester and lactam groups.
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
The synthesis of this compound likely involves multi-step reactions, as inferred from analogous benzo[d]thiazole derivatives :
-
Formation of the benzo[d]thiazole core: Condensation of 2-aminothiophenol with a substituted α-haloketone, such as 5,7-dimethyl-2-bromoacetophenone, under basic conditions.
-
Introduction of the imino linkage: Reaction of the thiazole’s amine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in the presence of a dehydrating agent (e.g., DCC).
-
Esterification: Acetylation of the secondary alcohol at the 3-position using methyl acetate and an acid catalyst.
Reaction Optimization
Key parameters for high yield and purity include:
-
Temperature control: Maintaining 0–5°C during imine formation to prevent side reactions.
-
Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
-
Catalysts: Lewis acids like ZnCl may accelerate thiazole ring formation .
Structural Analysis and Computational Insights
X-ray Crystallography (Hypothetical)
While no crystallographic data exist for this compound, modeling based on similar structures predicts:
-
Planarity: The benzo[d]thiazole and benzoyl groups lie in a near-planar arrangement, stabilized by π-π interactions.
-
Hydrogen bonding: The lactam’s carbonyl oxygen may form intramolecular H-bonds with the thiazole’s NH group.
Density Functional Theory (DFT) Calculations
Theoretical studies could elucidate:
-
Electrostatic potential: High electron density at the lactam and imino groups, suggesting nucleophilic attack sites.
-
Frontier molecular orbitals: The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, aligning with stable aromatic systems .
Analytical and Industrial Applications
Quality Control in Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume